2-Acetylphenyl isocyanate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(2-isocyanatophenyl)ethanone |
InChI |
InChI=1S/C9H7NO2/c1-7(12)8-4-2-3-5-9(8)10-6-11/h2-5H,1H3 |
InChI Key |
KIEKZKLQIRABBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N=C=O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Acetylphenyl Isocyanate and Its Precursors
Phosgenation-Based Synthetic Pathways
The reaction of primary amines with phosgene (B1210022) or its derivatives to form isocyanates is a well-established and widely used industrial method. This approach can be applied to the synthesis of 2-acetylphenyl isocyanate starting from 2-aminoacetophenone (B1585202).
Direct Phosgenation Routes from 2-Aminoacetophenone
Direct phosgenation involves the reaction of 2-aminoacetophenone with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The reaction typically proceeds by the initial formation of a carbamoyl (B1232498) chloride, which upon heating, eliminates hydrogen chloride to yield the isocyanate.
The general reaction is as follows: 2-CH₃COC₆H₄NH₂ + COCl₂ → 2-CH₃COC₆H₄NCO + 2HCl
This process is often carried out in an inert solvent, such as toluene (B28343) or chlorobenzene, at elevated temperatures. nih.gov The use of an acid scavenger, like a tertiary amine, can be employed to neutralize the HCl byproduct, though in some industrial processes, the reaction is driven to completion by heating to expel the gaseous HCl. nih.gov While effective, this method requires specialized equipment to handle the highly toxic phosgene gas. A common laboratory alternative is the use of triphosgene, a solid and safer phosgene source, in the presence of a base. orgsyn.org
Table 1: General Conditions for Direct Phosgenation of Aromatic Amines
| Parameter | Typical Conditions |
| Phosgenating Agent | Phosgene (gas), Diphosgene (liquid), Triphosgene (solid) |
| Starting Material | 2-Aminoacetophenone |
| Solvent | Toluene, Xylene, Chlorobenzene, Ethyl Acetate |
| Temperature | 0 °C to reflux |
| Additives | Base (e.g., Pyridine (B92270), Triethylamine) or thermal HCl removal |
Indirect Phosgenation Approaches via Carbamoyl Chloride Intermediates
An alternative phosgenation-based approach involves the isolation of the intermediate carbamoyl chloride. This two-step process can sometimes offer better control over the reaction and purification. First, 2-aminoacetophenone is reacted with phosgene at low temperatures to form 2-acetylphenyl carbamoyl chloride. This intermediate is then isolated and subsequently dehydrochlorinated in a separate step, often by heating, to yield this compound. This method can help to minimize the formation of urea (B33335) byproducts, which can occur if unreacted amine is present during the higher temperature decomposition phase. orgsyn.org
Phosgene-Free and Rearrangement-Driven Syntheses
Concerns over the toxicity of phosgene have driven the development of alternative, phosgene-free synthetic routes to isocyanates. Several classical name reactions, based on molecular rearrangements, are particularly well-suited for this purpose.
Curtius, Hofmann, and Lossen Rearrangement Analogues in Aromatic Isocyanate Synthesis
These rearrangement reactions share a common mechanistic feature: the 1,2-migration of an aryl group from a carbonyl carbon to an adjacent electron-deficient nitrogen atom, resulting in the formation of an isocyanate.
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097). wikipedia.org For the synthesis of this compound, the precursor would be 2-acetylbenzoyl azide. This acyl azide is typically prepared from 2-acetylbenzoic acid, for instance, by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide, or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA). nih.govnih.gov Upon heating, the acyl azide smoothly rearranges to this compound with the loss of nitrogen gas. organic-chemistry.org This reaction is known for its high yields and tolerance of a wide range of functional groups.
Hofmann Rearrangement: The Hofmann rearrangement utilizes a primary amide as the starting material. wikipedia.org In this case, 2-acetylbenzamide (B14133868) would be treated with a halogen (such as bromine) and a strong base (like sodium hydroxide). This generates an N-haloamide intermediate which, upon deprotonation, rearranges to form the isocyanate and a halide ion. masterorganicchemistry.com The key advantage is the ready availability of the primary amide precursor from the corresponding carboxylic acid.
Lossen Rearrangement: The Lossen rearrangement involves the decomposition of a hydroxamic acid derivative, typically an O-acyl, O-sulfonyl, or O-phosphoryl derivative. wikipedia.org The precursor for this compound would be an activated form of 2-acetylbenzoyl hydroxamic acid. The rearrangement is prompted by a base, which deprotonates the hydroxamic acid, leading to a concerted rearrangement to the isocyanate and a carboxylate leaving group. wikipedia.org
Table 2: Comparison of Rearrangement-Driven Syntheses for Aromatic Isocyanates
| Reaction | Starting Material | Key Reagents | Key Intermediate | Byproducts |
| Curtius | Carboxylic Acid (via Acyl Azide) | NaN₃, DPPA, etc. | Acyl Azide | N₂ |
| Hofmann | Primary Amide | Br₂, NaOH | N-Bromoamide | NaBr, H₂O |
| Lossen | Hydroxamic Acid Derivative | Base, Activating Agent | O-Acyl Hydroxamate | Carboxylate Salt |
Oxidative Approaches from Isonitriles
While less common, the oxidation of isonitriles (isocyanides) presents another phosgene-free route to isocyanates. The synthesis of 2-acetylphenyl isonitrile would be the initial step, followed by its oxidation. Various oxidizing agents can be employed for this transformation, such as mercury(II) oxide or ozone. Modern methods may utilize milder and more efficient catalytic systems. This route is generally less utilized due to the often unpleasant odor and potential toxicity of isonitrile precursors.
Efficient Preparation of Key Aromatic Precursors for this compound
The successful synthesis of this compound is highly dependent on the efficient preparation of its key aromatic precursors.
2-Aminoacetophenone: This is the primary precursor for phosgenation-based routes. It can be synthesized through various methods, including the Friedel-Crafts acylation of aniline, though this can lead to isomeric mixtures. guidechem.com A more regioselective approach is the reduction of 2-nitroacetophenone. Another route involves the reaction of methyl lithium with isatoic anhydride (B1165640). guidechem.com
2-Acetylbenzoic acid: This carboxylic acid is the starting point for the Curtius rearrangement. It can be prepared by the oxidation of 2-methylacetophenone or through the reaction of phthalic anhydride with malonic acid. rsc.orggoogle.com
2-Acetylbenzamide: As the precursor for the Hofmann rearrangement, 2-acetylbenzamide can be readily synthesized from 2-acetylbenzoic acid. This is typically achieved by converting the carboxylic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by amination with ammonia. datapdf.com
2-Acetylbenzoyl hydroxamic acid: This precursor for the Lossen rearrangement is also synthesized from 2-acetylbenzoic acid. The carboxylic acid is usually converted to an activated derivative (like an ester or acyl chloride) which is then reacted with hydroxylamine.
The choice of synthetic strategy for this compound and its precursors will depend on factors such as scale, available reagents, and safety considerations, with rearrangement-based methods offering attractive phosgene-free alternatives to traditional phosgenation.
Comprehensive Reactivity and Mechanistic Investigations of 2 Acetylphenyl Isocyanate
Nucleophilic Addition Reactions to the Isocyanate Moiety
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the chemical transformations of 2-acetylphenyl isocyanate, leading to the formation of diverse and valuable chemical structures.
The reaction of isocyanates with hydroxyl-containing compounds, such as alcohols and phenols, is a fundamental method for the synthesis of carbamates, also known as urethanes. wikipedia.orgwikibooks.org This reaction proceeds through the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon of the isocyanate.
The general mechanism involves the formation of an unstable intermediate which then undergoes a proton transfer to yield the stable carbamate (B1207046) product. wikipedia.org The reaction is often catalyzed by tertiary amines or metal salts. wikibooks.org
In the context of this compound, the reaction with an alcohol (R'OH) can be represented as follows:
This compound + R'OH → 2-Acetylphenyl carbamate
This transformation is a versatile method for introducing the 2-acetylphenyl moiety into molecules containing hydroxyl groups, leading to the formation of a stable carbamate linkage. The rate and efficiency of this reaction can be influenced by the nature of the alcohol (primary, secondary, or tertiary) and the reaction conditions employed. rsc.org
Table 1: Examples of Carbamate Formation from Isocyanates and Alcohols
| Isocyanate Reactant | Alcohol Reactant | Resulting Carbamate Product |
|---|---|---|
| Phenyl Isocyanate | Ethanol | Ethyl N-phenylcarbamate |
| Toluene (B28343) Diisocyanate (TDI) | Polyol | Polyurethane |
| This compound | Methanol | Methyl N-(2-acetylphenyl)carbamate |
The reaction between an isocyanate and an amine is a highly efficient method for the formation of substituted ureas. wikibooks.orgwikipedia.orgresearchgate.net This reaction is typically rapid and proceeds via the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. researchgate.net
Both primary and secondary amines readily react with isocyanates to yield the corresponding urea (B33335) derivatives. wikibooks.orgresearchgate.net The general reaction with this compound can be depicted as:
This compound + R'R''NH → N-(2-acetylphenyl)-N',N''-R',R''-urea
This reaction is a cornerstone in the synthesis of a wide array of urea-containing compounds and polymers, such as polyureas. The formation of the urea linkage is generally a facile and high-yielding process. researchgate.net The mechanism involves a nucleophilic addition followed by a proton transfer, similar to the formation of carbamates. nih.govcommonorganicchemistry.com
Table 2: Urea Formation from Isocyanates and Amines
| Isocyanate Reactant | Amine Reactant | Resulting Urea Product |
|---|---|---|
| Phenyl Isocyanate | Aniline | N,N'-Diphenylurea |
| Methyl Isocyanate | Ammonia | Methylurea |
| This compound | Diethylamine | N-(2-acetylphenyl)-N',N'-diethylurea |
Beyond alcohols and amines, the electrophilic nature of the isocyanate group in this compound allows it to react with a variety of other nucleophiles, including organometallic reagents and enolates.
Organometallic Reagents: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl carbon of the isocyanate. This reaction, after an aqueous workup, typically yields amides. nih.gov The initial adduct formed is a metal salt of an N-substituted amide.
This compound + R-MgX → [Intermediate adduct] → N-R-2-acetylbenzamide
This provides a synthetic route to amides that are otherwise challenging to prepare.
Enolates: Enolates, which are carbanions derived from carbonyl compounds, can also act as nucleophiles towards isocyanates. The reaction of an enolate with this compound would lead to the formation of a β-keto amide derivative after protonation. This reaction expands the synthetic utility of isocyanates for the construction of carbon-carbon bonds and the introduction of the acetylphenylamino-carbonyl moiety adjacent to a carbonyl group.
Cycloaddition Chemistry of the Isocyanate Group
The cumulative double bonds in the isocyanate functionality (–N=C=O) allow it to participate in various cycloaddition reactions, providing powerful methods for the construction of heterocyclic ring systems.
Isocyanates can function as a two-atom component in [3+2] cycloaddition reactions. uchicago.edu In these reactions, the C=N bond of the isocyanate reacts with a three-atom component, such as a 1,3-dipole, to form a five-membered heterocycle. wikipedia.org For example, the reaction with nitrile oxides can lead to the formation of 1,2,4-oxadiazol-5-ones. youtube.com
While direct [3+2] cycloaddition with a ketone is not typical, isocyanates can react with species that can be considered 1,3-dipoles, such as nitrones, to yield five-membered heterocyclic rings. wikipedia.org These reactions are valuable tools in synthetic organic chemistry for creating complex molecular architectures. researchgate.netresearchgate.netkingston.ac.uk
Isocyanates are known to participate in [2+2+2] cycloaddition reactions, particularly when catalyzed by transition metals such as nickel or cobalt. nih.govacs.org A notable example is the reaction of an isocyanate with two molecules of an alkyne (or a diyne) to form a substituted 2-pyridone.
This reaction involves the co-cyclization of the C=N bond of the isocyanate and the two C≡C triple bonds of the alkynes. For this compound reacting with a diyne, this would result in the formation of a pyridone ring fused or substituted with the 2-acetylphenyl group. This methodology offers an efficient route to highly substituted pyridine (B92270) derivatives. acs.org
Intramolecular Cyclization Pathways Driven by the ortho-Acetyl Group
The unique arrangement of a highly electrophilic isocyanate group adjacent to a nucleophilic acetyl carbonyl in this compound provides a powerful platform for intramolecular cyclization reactions. This proximity facilitates the construction of various fused heterocyclic systems through cascade reactions, where the ortho-acetyl group plays a pivotal role in driving ring closure.
Synthesis of Quinazolinone Derivatives and Analogues
A primary application of the intramolecular reactivity of this compound is the synthesis of quinazolinone derivatives. These scaffolds are of significant interest in medicinal chemistry. nih.gov The typical reaction involves a two-step, one-pot process where this compound is treated with a primary amine. The initial step is the rapid and highly favorable nucleophilic addition of the amine to the isocyanate group, forming an N,N'-disubstituted urea intermediate.
Driven by the reaction conditions (typically elevated temperatures), the second step involves an intramolecular cyclization. The nitrogen atom of the newly formed urea attacks the carbonyl carbon of the ortho-acetyl group. This is followed by a dehydration step, which results in the formation of the aromatic quinazolinone ring system. This method allows for the synthesis of a diverse library of 2-methyl-3-substituted-quinazolin-4(3H)-ones.
Table 1: Synthesis of Quinazolinone Derivatives from this compound and Various Amines
| Reactant (Amine) | Resulting Quinazolinone Product | Key Structural Feature |
|---|---|---|
| Aniline | 2-Methyl-3-phenylquinazolin-4(3H)-one | N-phenyl substituent |
| Benzylamine | 3-Benzyl-2-methylquinazolin-4(3H)-one | N-benzyl substituent |
| Cyclohexylamine | 3-Cyclohexyl-2-methylquinazolin-4(3H)-one | N-cyclohexyl substituent |
| Hydrazine (B178648) | 3-Amino-2-methylquinazolin-4(3H)-one | N-amino group, a versatile handle for further functionalization |
Formation of Other Fused Nitrogen Heterocycles (e.g., pyrimidinones)
The reactivity of this compound is not limited to the formation of quinazolinones. By selecting appropriate reaction partners, other fused nitrogen-containing heterocyclic systems can be accessed. For instance, reactions that proceed via a [4+2] cycloaddition pathway can lead to the formation of fused pyrimidinone structures. mdpi.com
For example, the reaction of this compound with an α,β-unsaturated imine could, in principle, lead to a fused dihydropyrimidinone derivative. In such a reaction, the isocyanate acts as the dienophile, reacting with the imine diene system. Subsequent tautomerization and potential involvement of the acetyl group could lead to complex polycyclic structures. The synthesis of fused pyrimidines from isocyanate and isothiocyanate precursors has been demonstrated as a viable strategy for creating diverse heterocyclic libraries. researchgate.netnih.gov The combination of the isocyanate and the ortho-acetyl group in a single molecule offers a unique entry point into novel cascade reactions for assembling such complex frameworks. scholaris.caderpharmachemica.com
Table 2: Potential Synthesis of Fused Heterocycles from this compound
| Reactant | Potential Fused Heterocycle Product Core | Reaction Type |
|---|---|---|
| α,β-Unsaturated Imines | Pyrimido[6,1-a]isoquinolinone analogue | [4+2] Cycloaddition |
| Enamines | Fused Pyrimidinone | [4+2] Cycloaddition |
| Amidines | Fused Triazine | Condensation/Cyclization |
Mechanisms of Ring Closure and Rearrangements
The mechanism for the formation of quinazolinones from this compound and an amine is a well-established example of a condensation-cyclization reaction.
The proposed mechanism proceeds through the following key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group.
Urea Formation: This addition leads to a transient zwitterionic intermediate that rapidly undergoes proton transfer to form a stable N-(2-acetylphenyl)-N'-substituted urea.
Intramolecular Cyclization: Under thermal conditions, the nitrogen atom of the urea (the one attached to the substituted group) acts as a nucleophile, attacking the carbonyl carbon of the ortho-acetyl group. This forms a six-membered heterocyclic intermediate.
Dehydration: The resulting carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the thermodynamically stable, aromatic quinazolinone ring.
This mechanistic pathway highlights the "locked" orientation of the reactive groups, which minimizes competing intermolecular reactions and efficiently drives the formation of the fused heterocyclic product. Similar mechanistic principles, involving the formation of an initial adduct with the isocyanate followed by intramolecular attack on the acetyl group, can be invoked to explain the formation of other fused ring systems. nih.gov
Catalytic Transformations Involving this compound
To expand the synthetic utility of this compound and to achieve transformations under milder conditions, various catalytic systems have been explored. These include transition metal catalysis, which can enable novel reaction pathways such as C-H activation, and organocatalysis, which offers a metal-free alternative.
Transition Metal Catalysis (e.g., Manganese-catalyzed C-H activation and cyclization, Nickel catalysis)
Transition metals offer unique opportunities to activate otherwise inert C-H bonds, providing new strategies for annulation and functionalization. researchgate.netcore.ac.uknih.gov
Manganese-catalyzed C-H activation: Manganese has emerged as an attractive, earth-abundant metal for catalyzing C-H activation reactions. rsc.orgbohrium.comrsc.org In the context of this compound, a manganese catalyst could potentially coordinate to the acetyl oxygen, directing the activation of the methyl C-H bonds. The resulting organomanganese intermediate could then engage in further reactions, such as coupling with an alkyne or an alkene, leading to the synthesis of more complex, polycyclic heterocycles. This strategy represents a modern, atom-economical approach to building molecular complexity. beilstein-journals.orgyork.ac.uk
Nickel catalysis: Nickel catalysts are well-known for their ability to mediate a wide range of transformations involving isocyanates. google.com For example, nickel(0) complexes can catalyze the cycloaddition of isocyanates with unsaturated partners like olefins and alkynes. organic-chemistry.orgnih.govnih.gov A nickel-catalyzed [2+2+1] cycloaddition of this compound with two molecules of an alkyne could potentially lead to highly substituted fused pyridine systems. Another possibility is the nickel-catalyzed cross-coupling of aziridines with the isocyanate group to form five-membered iminooxazolidine rings, which could undergo further rearrangements. organic-chemistry.org
Table 3: Representative Transition Metal-Catalyzed Transformations
| Catalyst Type | Proposed Transformation | Potential Product Class |
|---|---|---|
| Manganese (Mn) | C-H activation of the acetyl group followed by annulation with an alkyne | Benzo[c]phenanthridinone analogues |
| Nickel (Ni) | [2+2+2] Cycloaddition with alkynes | Fused Pyridinone derivatives |
| Palladium (Pd) | Isocyanide-assisted reductive cyclization with internal nucleophiles | Substituted Benzofuran derivatives (via a different precursor) organic-chemistry.org |
| Rhodium (Rh) | [4+2] Cycloaddition with unsaturated imines | Fused Pyrimidinones (B12756618) mdpi.com |
Organocatalytic and Metal-Free Cyclization Approaches
To align with the principles of green chemistry, metal-free and organocatalytic approaches for the cyclization of this compound are highly desirable.
Organocatalysis: Organocatalysts, such as Brønsted acids or bases, can effectively promote reactions involving isocyanates. nih.gov For instance, a chiral Brønsted acid could catalyze the enantioselective addition of a nucleophile to the isocyanate, with the resulting intermediate undergoing a stereocontrolled cyclization involving the acetyl group. Bifunctional organocatalysts, like those based on guanidinium (B1211019) salts, have been shown to facilitate cascade reactions to construct benzoxazin-2-ones from related substrates, a strategy that could be adapted for this compound. nih.gov
Metal-Free Cyclization: Simple bases can also mediate powerful transformations. A metal-free approach for synthesizing quinazoline-2,4(1H,3H)-diones from phenyl isocyanate and 2-aminobenzamides has been reported, utilizing a base like piperidine (B6355638) in a solvent such as DMSO at elevated temperatures. organic-chemistry.org This type of base-catalyzed N-H and C-H carbonylation process could be directly applied to the reaction of this compound with various amines. The base would facilitate the initial urea formation and promote the subsequent intramolecular condensation and dehydration steps, providing an operationally simple and cost-effective route to quinazolinone derivatives.
Polymerization and Macromolecular Derivatization Reactions
The isocyanate functional group (-NCO) of this compound is a key feature that allows its participation in a variety of polymerization and macromolecular derivatization reactions. The reactivity of the isocyanate moiety enables the formation of covalent linkages with various functional groups, making it a candidate for the synthesis of polymers and the modification of material surfaces.
Role as a Monomer in Polyurethane and Related Polymer Formations
In principle, this compound can act as a monomer in the formation of polyurethanes and related polymers. The fundamental reaction for polyurethane synthesis involves the polyaddition reaction between a di- or polyisocyanate and a polyol (a compound with multiple hydroxyl groups). In such a reaction, the isocyanate groups react with the hydroxyl groups to form urethane (B1682113) linkages, which constitute the backbone of the polyurethane polymer.
While the general chemistry of polyurethane formation is well-established, specific research detailing the use of this compound as a primary monomer in the synthesis of polyurethanes is not extensively documented in publicly available literature. However, based on the principles of polymer chemistry, this compound could potentially be used in several ways:
As a monofunctional isocyanate: It could be used as a chain-terminating agent to control the molecular weight of a polyurethane chain.
In combination with diisocyanates: It could be incorporated into the polymer structure to introduce the acetylphenyl group as a pendant functionality, thereby modifying the properties of the final polymer.
Conversion to a diisocyanate: Chemical modification of the acetyl group could potentially introduce a second reactive site, converting it into a diisocyanate monomer suitable for polymerization.
The presence of the acetyl group in this compound offers a potential site for further chemical modification of the resulting polymer, allowing for the introduction of other functionalities or for cross-linking reactions.
| Potential Role of this compound in Polymer Formation | Description |
| Chain Terminator | Controls polymer molecular weight by capping one end of the polymer chain. |
| Functional Monomer | Introduces the acetylphenyl pendant group to modify polymer properties. |
| Cross-linking Agent | The acetyl group could be modified to enable cross-linking between polymer chains. |
Chemical Functionalization of Carbonaceous Materials (e.g., Graphene Oxide)
The high reactivity of the isocyanate group makes this compound a candidate for the chemical functionalization of carbonaceous materials that possess surface functional groups, such as graphene oxide and carbon nanotubes. These materials often have hydroxyl (-OH) and carboxyl (-COOH) groups on their surfaces, which can readily react with isocyanates.
The reaction between an isocyanate and a hydroxyl group results in the formation of a carbamate ester linkage, while the reaction with a carboxyl group can form an amide linkage. utexas.edulboro.ac.ukresearchgate.netmdpi.com This covalent attachment of the 2-acetylphenyl moiety to the surface of the carbonaceous material can significantly alter its properties.
Key Research Findings on Isocyanate Functionalization of Carbonaceous Materials:
Studies on other isocyanates, such as toluene-2,4-diisocyanate (TDI) and 4,4′-methylenebis(phenyl isocyanate) (MDI), have demonstrated the effectiveness of this functionalization strategy. lboro.ac.ukresearchgate.net For instance, the functionalization of graphene oxide with isocyanates has been shown to:
Improve dispersibility: The attached organic groups can improve the dispersion of the carbon material in organic solvents and polymer matrices. utexas.edulboro.ac.uk
Enhance interfacial adhesion: The covalent linkages can lead to stronger interactions between the carbon material and a polymer matrix in composite materials, resulting in improved mechanical properties. lboro.ac.uk
Modify surface properties: The introduction of the acetylphenyl group could be used to tailor the surface chemistry for specific applications, such as sensing or catalysis.
While direct studies on the use of this compound for the functionalization of graphene oxide or other carbon materials are not widely reported, the established reactivity of isocyanates with the surface groups of these materials suggests its potential for such applications.
| Carbonaceous Material | Surface Functional Groups | Potential Reaction with this compound |
| Graphene Oxide | Hydroxyl (-OH), Carboxyl (-COOH) | Formation of carbamate ester and amide linkages |
| Carbon Nanotubes (oxidized) | Carboxyl (-COOH), Hydroxyl (-OH) | Formation of amide and carbamate ester linkages |
Advanced Derivatization Strategies and Synthetic Applications of 2 Acetylphenyl Isocyanate
Access to Complex Heterocyclic Scaffolds
The dual reactivity of 2-acetylphenyl isocyanate makes it an exceptional precursor for the synthesis of a wide array of complex heterocyclic scaffolds. The proximate acetyl and isocyanate groups can participate in tandem or sequential reactions, leading to the efficient construction of fused ring systems. This intramolecular potential is a cornerstone of its synthetic utility, allowing for the streamlined assembly of molecular frameworks that are of significant interest in medicinal chemistry and materials science.
Diverse Quinazolinone Architectures
This compound serves as a powerful synthon for the creation of a variety of quinazolinone structures. The reaction of the isocyanate group with an appropriate nucleophile, followed by the intramolecular cyclization involving the acetyl group, is a common and effective strategy. For instance, the treatment of this compound with hydrazides can lead to the formation of 3-amino-2-methylquinazolin-4(3H)-one derivatives. The initial step involves the formation of a semicarbazide (B1199961) intermediate, which then undergoes a cyclocondensation reaction.
Another approach involves the reaction with primary amines. The initial product is a urea (B33335) derivative, which can then be cyclized under acidic or thermal conditions. The acetyl group's carbonyl carbon is attacked by the nitrogen of the urea, leading to the formation of the quinazolinone ring. This method allows for the introduction of a wide range of substituents at the 3-position of the quinazolinone core, depending on the primary amine used.
| Reactant | Product | Key Reaction Steps |
| Hydrazine (B178648) Hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | 1. Nucleophilic attack by hydrazine on isocyanate. 2. Intramolecular cyclization involving the acetyl group. |
| Phenylhydrazine | 2-Methyl-3-(phenylamino)quinazolin-4(3H)-one | 1. Formation of phenyl-substituted semicarbazide. 2. Cyclocondensation. |
| Methylamine | 3,2-Dimethylquinazolin-4(3H)-one | 1. Formation of N-methyl urea derivative. 2. Acid-catalyzed intramolecular cyclization. |
Pyrimidinone Synthesis
The synthesis of pyrimidinone derivatives from this compound represents another significant application of this versatile reagent. While less common than quinazolinone synthesis, the construction of the six-membered pyrimidinone ring can be achieved through carefully designed reaction pathways. One such strategy involves a multi-component reaction where this compound, an amine, and a source of a one-carbon unit (like formaldehyde (B43269) or its equivalent) can potentially assemble to form a tetrahydropyrimidinone fused system.
Alternatively, derivatization of the acetyl group prior to cyclization can open pathways to pyrimidinone structures. For example, condensation of the acetyl group with a suitable reagent to form an enamine or an enone can alter the reactivity and allow for a different mode of cyclization with the isocyanate moiety.
Exploration of Other Fused Polycyclic Systems
The synthetic potential of this compound extends beyond quinazolinones and pyrimidinones (B12756618) to a broader range of fused polycyclic systems. The inherent reactivity of the ortho-acetyl and isocyanate groups can be harnessed to construct novel heterocyclic frameworks through domino or cascade reactions. For example, reaction with bifunctional nucleophiles can lead to the formation of more complex, multi-ring systems in a single synthetic operation.
A reaction with a molecule containing both a primary amine and a hydroxyl group, such as ethanolamine, could potentially lead to the formation of oxazepine-fused systems. The amine would initially react with the isocyanate, and subsequent intramolecular reaction of the hydroxyl group with the acetyl group would complete the cyclization. Similarly, reactions with ethylenediamine (B42938) could yield diazepine-fused heterocycles. These strategies underscore the modularity that this compound offers in the construction of diverse polycyclic architectures.
| Bifunctional Reactant | Potential Fused System |
| Ethanolamine | Oxazepine-fused quinazolinone |
| Ethylenediamine | Diazepine-fused quinazolinone |
| 2-Aminothiophenol | Thiazepine-fused quinazolinone |
Synthesis of Thiazoline (B8809763) and Pyrazole (B372694) Derivatives
The synthesis of five-membered heterocyclic rings such as thiazolines and pyrazoles from this compound typically requires a multi-step, one-pot approach where each functional group reacts sequentially.
For the synthesis of pyrazole derivatives, this compound can be reacted with hydrazine or its derivatives. The initial reaction would likely involve the more nucleophilic hydrazine attacking the isocyanate to form a semicarbazide. Subsequent intramolecular condensation between the remaining amino group of the hydrazine moiety and the acetyl carbonyl would lead to the formation of a pyrazole ring fused to a urea linkage.
To synthesize thiazoline derivatives, a common strategy involves the reaction of the isocyanate with a compound containing both an amine and a thiol group, such as cysteamine. The amine would react with the isocyanate to form a urea, and then the thiol could either react with the acetyl group after activation or undergo a separate cyclization step to form the thiazoline ring. Another possibility is the conversion of the acetyl group into an α-haloketone, which can then readily react with a thiourea (B124793) (formed from the isocyanate) to construct the thiazole (B1198619) ring in a Hantzsch-type synthesis.
Preparation of Specialty Polymeric Materials (Emphasis on synthetic approach)
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of specialty polymers. The isocyanate group provides the primary route for polymerization, while the acetyl group acts as a pendant functional moiety that can be used to tailor the properties of the final material.
Functional Polyurethanes and Polyureas
This compound can be readily incorporated into polyurethane and polyurea backbones through step-growth polymerization. The isocyanate group reacts with diols or polyols to form polyurethanes, and with diamines or polyamines to form polyureas.
The synthetic approach typically involves the reaction of this compound with a suitable co-monomer in an inert solvent, often with a catalyst such as dibutyltin (B87310) dilaurate for polyurethane synthesis. The reaction proceeds via the well-established mechanism of nucleophilic addition to the isocyanate group.
The resulting polymers possess pendant acetyl groups along the chain. These groups can serve several purposes:
Post-polymerization modification: The acetyl groups are available for further chemical reactions, allowing for the grafting of other molecules onto the polymer backbone. For example, they can be converted to oximes or hydrazones, or used in aldol (B89426) condensation reactions to attach other functional units.
Enhanced Adhesion: The polar acetyl groups can improve the adhesive properties of the polymer to various substrates through hydrogen bonding and dipole-dipole interactions.
Cross-linking sites: The acetyl groups can act as sites for cross-linking, which can be used to improve the thermal and mechanical properties of the polymer. For instance, reaction with a dihydrazide could lead to a cross-linked network.
Metal Ion Chelation: The acetyl group, particularly in conjunction with the nearby urethane (B1682113) or urea linkage, can act as a chelating site for metal ions, leading to the development of metal-scavenging or catalytic polymeric materials.
| Polymer Type | Co-monomer | Key Features of Resulting Polymer |
| Polyurethane | 1,4-Butanediol | Pendant acetyl groups for cross-linking |
| Polyurea | Hexamethylenediamine | Enhanced adhesion and sites for modification |
| Copolyester-urethane | Polycaprolactone diol | Tunable properties via post-polymerization grafting |
This synthetic strategy provides a straightforward method to produce functional polymers where the density of the acetyl groups can be controlled by using a mixture of this compound and a non-functionalized isocyanate monomer during polymerization.
Surface Modification and Compatibilization of Advanced Materials
The strategic functionalization of material surfaces is a cornerstone for the development of advanced composites, coatings, and biomedical devices. Isocyanates are a highly valuable class of reagents for surface modification due to their high reactivity toward nucleophilic functional groups such as hydroxyl (-OH) and amine (-NH2), which are commonly present on the surfaces of polymers, inorganic fillers, and textiles. researchgate.nettandfonline.com The covalent bond formed (a urethane or urea linkage, respectively) is typically stable, ensuring the durability of the modification.
While direct research on this compound for surface modification is not extensively documented in publicly available literature, its bifunctional nature—possessing both a reactive isocyanate group and a versatile acetyl group—presents a compelling platform for advanced derivatization strategies. The isocyanate moiety can serve as an anchor, grafting the molecule onto a substrate, while the acetyl group can be used for subsequent chemical transformations or to impart specific interfacial properties. For instance, polymers functionalized with isocyanate groups are known to be effective reactive compatibilizers in immiscible polymer blends. researchgate.netwikipedia.orgresearchgate.netyoutube.com These reactive compatibilizers operate by forming graft or block copolymers in situ at the interface between the two polymer phases, reducing interfacial tension and improving adhesion. wikipedia.orgresearchgate.net
In this context, this compound could be employed as a grafting agent to introduce ketone functionalities onto polymer backbones or inorganic surfaces. This approach would allow for a two-step modification process: first, the isocyanate group reacts with the substrate; second, the now-surface-bound acetyl group is available for further reactions, such as condensation, oximation, or as a site for hydrogen bonding interactions. This dual reactivity makes it a potentially powerful tool for creating complex, functional surfaces and for the compatibilization of polymer blends where specific interactions are desired. For example, grafting it onto a polyolefin backbone could create a compatibilizer for blends with polar polymers that can interact with the acetyl group.
| Application | Substrate/Polymer A | Role of this compound | Resulting Functionality/Interaction | Potential Outcome |
|---|---|---|---|---|
| Surface Functionalization | Silica nanoparticles (with surface -OH groups) | Grafting agent via isocyanate reaction with silanols. | Surface-bound acetyl groups. | Creation of a functional filler for polymer composites with altered polarity. |
| Polymer Grafting | Poly(ethylene glycol) (PEG) (with terminal -OH groups) | End-capping agent for PEG chains. | PEG chains terminated with an acetylphenyl group. | Formation of functionalized macromolecules for biomedical applications. acs.org |
| Reactive Compatibilization | Polyamine or Polyamide (e.g., Nylon) | Reactive compatibilizer forming a graft copolymer. | Grafting onto the polyamide via isocyanate-amine reaction. | Improved interfacial adhesion in blends with polymers that can interact with the acetyl group (e.g., via hydrogen bonding). researchgate.netwikipedia.org |
| Reactive Compatibilization | Hydroxyl-functionalized Polyolefin | Reactive compatibilizer forming a graft copolymer. | Grafting onto the polyolefin via isocyanate-hydroxyl reaction. | Enhanced compatibility in blends with polar polymers like polyesters or polycarbonates. |
Building Block in Multi-Component Organic Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov Isocyanates are frequently employed as key components in MCRs due to the electrophilicity of the central carbon atom, which readily undergoes nucleophilic attack. nih.gov
This compound is a particularly intriguing building block for MCRs because of the ortho-positioning of its two reactive functional groups. This unique structural arrangement facilitates subsequent intramolecular cyclization steps, making it an ideal precursor for the synthesis of heterocyclic scaffolds, most notably quinazolinones. frontiersin.orgorganic-chemistry.org Quinazolinone derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. frontiersin.org
In a hypothetical MCR, this compound could react with a primary amine to form an N,N'-disubstituted urea intermediate. The proximity of the acetyl carbonyl group to the newly formed urea linkage creates a reactive system primed for intramolecular cyclization. This cyclization, often promoted by acid or base catalysis, would lead to the formation of a di- or tri-substituted quinazolinone ring system. The third component of the MCR could be introduced in various ways, for example, by pre-reacting with the amine or by participating in the cyclization step.
While specific MCRs starting directly from this compound are not widely reported, numerous multi-component syntheses of quinazolinones proceed through intermediates that are structurally analogous to the products formed from the initial reaction of this compound. nih.govresearchgate.netfrontiersin.orgorganic-chemistry.org For instance, the reaction of isatoic anhydride (B1165640), an amine, and an aldehyde often generates an intermediate that subsequently cyclizes to a quinazolinone. The use of this compound offers a more direct pathway to a key intermediate for forming the quinazolinone core, showcasing its potential as a strategic building block in diversity-oriented synthesis. This approach allows for the incorporation of diversity at multiple positions of the final heterocyclic product, depending on the other reactants chosen for the MCR.
| Component 1 | Component 2 | Component 3 (Optional) | Key Intermediate | Final Product | Reaction Type |
|---|---|---|---|---|---|
| This compound | Primary Amine (R-NH2) | N/A (for 2-component cyclization) | 1-(2-acetylphenyl)-3-alkylurea | 4-Methyl-3-alkylquinazolin-2(1H)-one | Addition-Intramolecular Cyclocondensation |
| This compound | Ammonia | Aldehyde (R-CHO) | 1-(2-acetylphenyl)urea and imine | 2-Substituted-4-methyl-1,2-dihydroquinazolin-2-ol derivative | Three-Component Domino Reaction |
| This compound | Hydrazine (NH2-NH2) | N/A | 1-amino-4-methyl-1,2-dihydroquinazolin-2-one | Fused Triazolo-quinazolinone system | Addition-Intramolecular Cyclization |
Rigorous Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes (e.g., ¹H, ¹³C NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 2-Acetylphenyl isocyanate, ¹H and ¹³C NMR would provide definitive information on its molecular structure.
In a typical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 6.0-9.5 ppm), with their specific chemical shifts and coupling patterns dictated by the ortho, meta, and para relationships on the benzene (B151609) ring. cnrs.fr The three protons of the acetyl group's methyl moiety would be expected to appear as a sharp singlet in the upfield region (around 2.0-3.0 ppm).
The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom. The isocyanate carbon (-N=C=O) has a characteristic chemical shift, often found in the 120-140 ppm range. cnrs.fr The carbonyl carbon of the acetyl group would appear significantly downfield, typically above 190 ppm. The aromatic carbons would generate a series of signals in the aromatic region (approximately 110-150 ppm), and the methyl carbon would be found in the upfield region (around 20-30 ppm). researchgate.netdtic.mil Two-dimensional NMR techniques, such as HETCOR, could be used to correlate the proton and carbon signals, confirming the assignments. polymersynergies.net
Specific experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. For this compound, the most prominent and diagnostic feature in the IR spectrum would be the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in a relatively clear region of the spectrum, around 2240–2280 cm⁻¹. vscht.cz
Another key absorption would be the strong band for the carbonyl (C=O) stretch of the acetyl ketone group, expected in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic ring and the methyl group, and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. vscht.cz
Raman spectroscopy would provide complementary information. While the isocyanate stretch is also Raman active, other vibrations, particularly those of the symmetric and non-polar bonds of the aromatic ring, may be more prominent than in the IR spectrum. libretexts.org Both techniques are invaluable for reaction monitoring, for instance, by observing the disappearance of the characteristic isocyanate peak as it reacts to form urethanes or ureas. researchgate.net
A detailed table of specific experimental IR and Raman vibrational frequencies for this compound could not be compiled from the available literature.
High-Resolution Mass Spectrometry (HRMS) for Product and Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₇NO₂), HRMS would provide an exact mass measurement, confirming its elemental composition with high accuracy.
The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron ionization) would offer structural information. Key fragmentation pathways for isocyanates often involve the loss of the NCO group or cleavage at bonds adjacent to the aromatic ring. One might expect to see a prominent molecular ion peak [M]⁺ and fragment ions corresponding to the loss of CO, leading to a nitrene intermediate, or cleavage of the acetyl group. Tandem mass spectrometry (MS/MS) techniques could be employed to further investigate the fragmentation of mass-selected ions, providing deeper insight into the compound's structure and stability. researchgate.net
Specific experimental HRMS data, including exact mass and fragmentation pathways for this compound, were not found in the surveyed sources.
X-ray Crystallography for Definitive Solid-State Structural Confirmation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com
The analysis would reveal the planarity of the phenyl ring and the relative orientation of the acetyl and isocyanate substituents. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. researchgate.net This information is invaluable for understanding the physical properties of the material and its behavior in the solid state. Key data generated would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). researchgate.net
No published X-ray crystallographic data for this compound was identified during the literature search.
Chromatographic Techniques for Purity Assessment and Reaction Kinetics (e.g., HPLC, GC)
Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, would be a common method for purity analysis. researchgate.net A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection typically by UV-Vis spectroscopy at a wavelength where the aromatic ring absorbs. epa.govepa.gov The retention time would be a characteristic property of the compound under specific chromatographic conditions.
Gas Chromatography (GC) could also be employed, though the high reactivity of isocyanates can sometimes pose challenges. Often, isocyanates are derivatized before analysis to form more stable compounds, such as ureas, which can then be readily analyzed by GC with a flame ionization detector (FID) or a mass spectrometer (MS). rsc.org These chromatographic methods are also instrumental in kinetic studies, where the concentration of this compound or its products can be measured over time to determine reaction rates.
Specific retention times and detailed kinetic studies using HPLC or GC for this compound are not documented in the accessible literature.
Computational and Theoretical Chemistry Studies of 2 Acetylphenyl Isocyanate Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters (e.g., DFT, PM3)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-acetylphenyl isocyanate that govern its reactivity. Methods like Density Functional Theory (DFT) and semi-empirical methods such as PM3 are employed to compute various electronic structure and reactivity parameters.
DFT has become a standard method for studying isocyanate chemistry due to its balance of accuracy and computational cost. For instance, calculations on phenyl isocyanate, a related compound, using the B3LYP functional with a 6-311++G(df,p) basis set have been used to study its reactions with methanol. researchgate.net Such studies reveal that the reaction proceeds through the formation of pre- and post-reaction complexes and involves late asymmetric cyclic transition states. researchgate.net The energy barrier for these reactions is found to decrease as the degree of association of the alcohol increases. researchgate.net
More advanced and accurate quantum-chemical studies on the rearrangement of phenylnitrile oxide to phenyl isocyanate have utilized the DLPNO-CCSD(T) method and up-to-date DFT protocols. chemrxiv.org These high-level calculations provide detailed insights into the reaction mechanism. chemrxiv.org
The reactivity of the isocyanate group is largely dictated by the electrophilic nature of the central carbon atom, which is positioned between two highly electronegative atoms, nitrogen and oxygen. mdpi.com Quantum chemical calculations can quantify this reactivity through various parameters.
Table 1: Examples of Calculated Reactivity Parameters for Isocyanate Reactions
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT (e.g., B3LYP, M06-2X), G3MP2BHandHLYP |
| Reaction Energy (ΔEr) | The difference in energy between the products and reactants. | DFT, G3MP2BHandHLYP |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | DFT with frequency calculations |
For example, in the reaction of phenyl isocyanate with methanol, the barrier height of the reaction was found to be significantly decreased in the presence of nitrogen-containing catalysts, a phenomenon that can be quantitatively studied using methods like the G3MP2BHandHLYP composite method. mdpi.com
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound, allowing for the detailed exploration of reaction mechanisms and the characterization of transient species like transition states.
The transition state is a fleeting, high-energy configuration along the reaction coordinate that is challenging to observe experimentally. mit.edu Computational methods can locate and characterize these transition states, providing crucial information about the reaction kinetics. mit.edu For instance, in the reaction of phenyl isocyanate with methanol, a reactant complex is initially formed, stabilized by a hydrogen bond between the hydroxyl group of the methanol and the nitrogen of the isocyanate group. mdpi.com The reaction then proceeds through a transition state where the N=C=O group bends, activating the carbon for the formation of a new C-O bond, while the H-O bond breaks and a new N-H bond forms to yield the urethane (B1682113) product. mdpi.com
Recent advancements have led to the development of machine-learning models that can predict the structures of transition states much more rapidly than traditional quantum chemistry methods. mit.edu These models can learn from data generated by methods like DFT to quickly identify the point of no return in a chemical reaction. mit.edu
Isocyanates can undergo various reactions, including self-addition reactions like dimerization to form uretidiones and cyclotrimerization to form isocyanurates. mdpi.comnih.gov Computational studies can elucidate the mechanisms and energetics of these reactions, which are important for understanding the stability and shelf-life of isocyanate products. nih.gov
Table 2: Common Reaction Pathways for Isocyanates Investigated Computationally
| Reaction Type | Reactants | Products |
|---|---|---|
| Urethane formation | Isocyanate + Alcohol | Urethane |
| Thiourethane formation | Isocyanate + Thiol | Thiourethane |
| Urea (B33335) formation | Isocyanate + Amine or Water | Urea |
| Amide formation | Isocyanate + Carboxylic acid | Amide |
| Allophanate formation | Isocyanate + Urethane | Allophanate |
| Dimerization | 2 x Isocyanate | Uretidione |
Prediction and Interpretation of Spectroscopic Data
Computational methods are widely used to predict and interpret various spectroscopic data for molecules, which can aid in their identification and characterization.
For a related compound, 2-acetylphenyl-2-naphthoate, which contains the 2-acetylphenyl moiety, ab initio and DFT calculations have been used to analyze its vibrational spectra (mid- and far-infrared and Raman). nih.gov By optimizing the geometry of the lowest energy conformers, researchers can calculate vibrational frequencies and assign them to specific vibrational modes. nih.gov Furthermore, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to validate the computed structures. nih.gov
The prediction of spectroscopic properties can be computationally demanding. To address this, machine learning approaches are being developed. nih.gov By using electronic descriptors derived from less computationally expensive methods, neural networks can be trained to predict absorption spectra and other excited-state properties with results approaching chemical accuracy. nih.gov Another approach involves using a Gaussian deconvolution-based method to analyze spectroscopic data, which can improve the accuracy of predictive models with a reduced amount of experimental data. chemrxiv.orgchemrxiv.org
Table 3: Computationally Predicted Spectroscopic Data and Their Experimental Counterparts
| Spectroscopic Technique | Predicted Parameters | Computational Method |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities | DFT (e.g., B3LYP) |
| Raman Spectroscopy | Vibrational frequencies, Raman activities | DFT (e.g., B3LYP) |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C) | DFT (e.g., GIAO method) |
Conformational Analysis and Intermolecular Interaction Studies
The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies.
For chloroacetyl isocyanate, a related molecule, conformational stability has been investigated using ab initio MP2 and DFT (B3LYP) calculations. nih.gov Potential energy scans of internal rotations around key single bonds revealed the existence of multiple stable conformers, such as the cis-cis and gauche-cis forms, which were predicted to have comparable relative stability. nih.gov A similar approach could be applied to this compound to understand the preferred orientations of the acetyl and isocyanate groups relative to the phenyl ring.
Molecular mechanics and quantum mechanics calculations are also employed to examine the conformational analysis and molecular structures of complex molecules containing phenyl and carbonyl groups. nih.gov These studies can reveal the lowest energy conformations and relate molecular properties to biological or chemical activity. nih.gov
Intermolecular interactions also play a significant role in the behavior of isocyanates in the condensed phase. Computational studies on phenyl isocyanate have explored the intermolecular interactions between its molecules. mdpi.com These interactions are important for understanding properties such as viscosity and enthalpy of vaporization. mdpi.com For this compound, intermolecular interactions would likely involve hydrogen bonding (if protic solvents are present), dipole-dipole interactions due to the polar acetyl and isocyanate groups, and π-stacking of the phenyl rings.
Table 4: Types of Intermolecular Interactions Studied Computationally
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
Emerging Research Directions and Uncharted Reactivity of 2 Acetylphenyl Isocyanate
Development of Sustainable and Atom-Economical Synthetic Protocols
The synthesis of isocyanates has traditionally relied on methods involving hazardous reagents, most notably phosgene (B1210022). google.com Current research endeavors are intensely focused on developing safer and more sustainable alternatives, a trend that is highly relevant to the production of 2-acetylphenyl isocyanate. researchgate.net A key principle guiding this research is atom economy, which seeks to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. nih.govrsc.org
Phosgene-free synthetic routes are at the vanguard of this sustainable push. One promising approach is the Curtius rearrangement of an acyl azide (B81097). google.com For this compound, this would involve the rearrangement of 2-acetylbenzoyl azide. While effective, the potentially explosive nature of acyl azides has historically limited their large-scale application. google.com However, as discussed in section 7.3, modern process chemistry is overcoming this limitation. Another notable phosgene-free method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc2O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to convert amines to isocyanates at room temperature. mdpi.com Applying this to 2-aminobenzophenone (B122507) would represent a milder, more sustainable route to the target molecule.
Furthermore, transition-metal-catalyzed reactions that utilize C-H activation are prime examples of atom-economical transformations. nih.gov For instance, a hypothetical rhodium-catalyzed carbonylation and amidation sequence starting from 2-acetyl-aniline could directly install the isocyanate functionality, representing a highly efficient and atom-economical pathway. Such methods avoid pre-functionalization steps, reducing step counts and waste generation. nih.govnih.gov
| Synthetic Strategy | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Traditional Phosgenation | 2-Aminoacetophenone (B1585202), Phosgene (COCl2) | Well-established, high yielding | Extreme toxicity of phosgene, harsh conditions |
| Curtius Rearrangement | 2-Acetylbenzoyl azide, Heat or light | Phosgene-free, clean reaction (N2 byproduct) | Potentially explosive azide intermediate |
| Knölker Protocol | 2-Aminoacetophenone, Boc2O, DMAP (cat.) | Phosgene-free, mild room temperature conditions | Stoichiometric amounts of Boc2O generate waste |
| Reductive Carbonylation | 2-Acetylnitrobenzene, CO, Catalyst (e.g., Pd, Rh) | Direct, potentially high atom economy | Requires high pressure of toxic CO gas, high temperatures |
Investigation of Novel Catalytic Systems for Enhanced Chemoselectivity and Stereoselectivity
The dual functionality of this compound presents a significant challenge and opportunity in catalysis: achieving chemoselectivity. A catalyst must be able to discriminate between the isocyanate and acetyl groups, or selectively activate a specific bond, to guide the reaction toward the desired product.
Rhodium(III) catalysis has emerged as a powerful tool for the C-H functionalization of various substrates in the presence of isocyanates. nih.govacs.orgacs.org Research has demonstrated the Rh(III)-catalyzed amidation of C-H bonds in anilides and enamides with isocyanates to form N-acyl anthranilamides and related structures. nih.gov This methodology could be extended to this compound, where an appropriate directing group could facilitate a catalytic, intramolecular C-H activation of the acetyl's methyl group, followed by insertion of the isocyanate to form novel heterocyclic systems. The choice of catalyst and ligands would be crucial for controlling selectivity and preventing polymerization or undesired side reactions.
Another area of investigation is the development of catalysts for stereoselective transformations. While this compound itself is achiral, it can react with chiral nucleophiles or be used in catalyst-controlled asymmetric reactions to generate chiral products. For example, an isocyanate derived from the amino acid phenylalanine has been successfully used in Rh(III)-catalyzed amidation, highlighting the potential for incorporating chiral elements. nih.gov Future research could focus on designing chiral Lewis acid or base catalysts that coordinate to either the isocyanate or acetyl oxygen, creating a chiral environment that directs the approach of a reactant to one enantiotopic face, leading to high stereoselectivity.
| Catalytic System | Target Transformation | Potential for this compound | Reference Concept |
|---|---|---|---|
| [Cp*RhCl2]2/AgSbF6 | C-H bond amidation | Selective reaction at the isocyanate group while activating a C-H bond in a partner molecule. | nih.gov |
| Chiral Lewis Acids (e.g., Sc(OTf)3 + Chiral Ligand) | Asymmetric [4+2] Cycloaddition | The isocyanate acts as a dienophile, reacting with a diene to form chiral heterocyclic products. | General Catalysis |
| N-Heterocyclic Carbenes (NHCs) | Umpolung of acetyl group reactivity | Catalytic generation of a Breslow intermediate from the acetyl group for subsequent intramolecular reaction with the isocyanate. | General Catalysis |
| Anionic Catalysts (e.g., alkoxides, phenolates) | Selective Isocyanurate Formation | Controlled cyclotrimerization of this compound, potentially leading to functional polymers. | rsc.org |
Integration into Continuous Flow Chemistry Systems for Scalable Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govcontractpharma.com These benefits are particularly relevant for the synthesis of isocyanates, which can involve hazardous intermediates or highly exothermic reactions. google.com
The integration of the Curtius rearrangement into a flow system is a prime example of how this technology can enable a sustainable and scalable synthesis of this compound. google.com In a flow reactor, the hazardous 2-acetylbenzoyl azide intermediate can be generated in situ and immediately passed into a heated reaction coil where it rearranges to the isocyanate. chemrxiv.org The small reactor volume at any given time drastically minimizes the risk associated with the accumulation of the explosive azide, making the process safer for large-scale production. google.com
Flow chemistry also allows for the telescoping of reaction steps, where the crude output from one reactor is fed directly into the next without intermediate workup and purification. nih.gov A hypothetical integrated flow system could be designed for this compound:
Step 1: 2-Acetylbenzoic acid is converted to its acyl chloride.
Step 2: The acyl chloride stream is merged with a stream of sodium azide to form the acyl azide.
Step 3: The acyl azide stream is heated for the Curtius rearrangement.
Step 4: The resulting this compound stream is immediately reacted with a nucleophile in a final reactor to generate a desired derivative.
This approach not only enhances safety and efficiency but also allows for precise control over reaction parameters, leading to higher purity products and making it a key direction for the industrial synthesis of this compound and its derivatives. researchgate.netresearchgate.net
Exploration of New Reaction Classes and Bio-inspired Transformations
The unique ortho-positioning of the acetyl and isocyanate groups in this compound makes it an ideal substrate for exploring novel reaction classes, particularly cascade reactions. A cascade reaction involves two or more sequential transformations where the product of the first reaction is the substrate for the next, all occurring in a single pot. rsc.org For this compound, an initial intermolecular reaction with a nucleophile at the isocyanate group could be designed to trigger a subsequent intramolecular cyclization involving the acetyl group, providing rapid access to complex heterocyclic scaffolds. For example, reaction with a hydrazine (B178648) could lead to a semicarbazide (B1199961) that then undergoes intramolecular condensation with the ketone to form a triazinone ring system.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent another frontier. nih.govresearchgate.net The dual reactivity of this compound could be exploited in novel MCRs. For instance, in a Ugi-type reaction, the acetyl group could act as the carbonyl component while the isocyanate participates in a subsequent cyclization, leading to highly complex and diverse molecular architectures.
Q & A
Q. How should researchers present contradictory kinetic data in publications on this compound?
- Methodological Answer : Transparently report solvent, temperature, and analytical method details. Use error bars and statistical tests (e.g., ANOVA) to highlight variability. For computational studies, include sensitivity analysis and confidence intervals. As per IB guidelines, data tables must include raw values, processed data, and uncertainty metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
